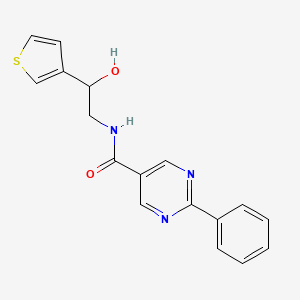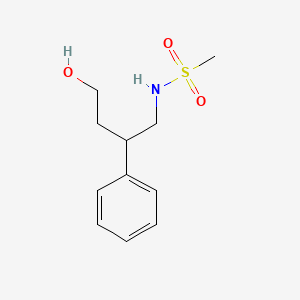
1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol, also known as DFPM, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in drug discovery and development. DFPM is a member of the pyrazole family of compounds, which are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. In
Mechanism of Action
The mechanism of action of 1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDK activity, 1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol can induce cell cycle arrest and prevent cancer cells from dividing and proliferating. 1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol has also been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer properties. 1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of inflammatory diseases. 1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol has also been shown to exhibit potent analgesic activity in animal models of pain, making it a potential candidate for the development of new pain medications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol is its potent anticancer activity against a wide range of cancer cell lines. 1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol has also been shown to exhibit good pharmacokinetic properties, making it a promising candidate for further development as an anticancer agent. However, one of the main limitations of 1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research involving 1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol. One area of research involves the development of novel 1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol derivatives with improved anticancer activity and pharmacokinetic properties. Another area of research involves the use of 1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol as a scaffold for the development of new pain medications. Finally, 1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol may also have potential applications in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis, due to its anti-inflammatory properties.
Synthesis Methods
1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol can be synthesized using a multi-step process that involves the reaction of 2,6-difluorobenzaldehyde with hydrazine hydrate to form 2,6-difluorophenylhydrazine. The resulting compound is then reacted with 5-amino-1H-pyrazole-4-carboxylic acid to form 1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol.
Scientific Research Applications
1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol has been the subject of numerous scientific studies due to its potential applications in drug discovery and development. One of the most promising areas of research involves the use of 1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol as a scaffold for the development of novel anticancer agents. Studies have shown that 1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent.
properties
IUPAC Name |
1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O/c13-9-2-1-3-10(14)12(9)11(18)7-15-6-8-4-5-16-17-8/h1-5,11,15,18H,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBKLTPXGLEFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CNCC2=CC=NN2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Benzoylpiperidin-2-yl)-[4-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6640203.png)
![1-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]cyclopentane-1-carbonitrile](/img/structure/B6640209.png)
![1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol](/img/structure/B6640221.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B6640226.png)


![1-[(2-Fluorophenyl)methyl]-3-(2-hydroxy-2-thiophen-3-ylethyl)urea](/img/structure/B6640250.png)


![1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640285.png)

![1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640293.png)

![3-[(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methyl]benzamide](/img/structure/B6640300.png)